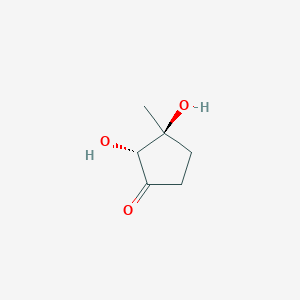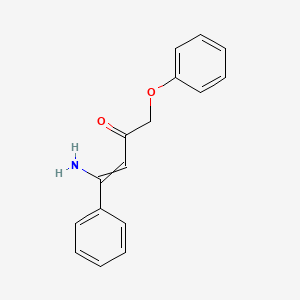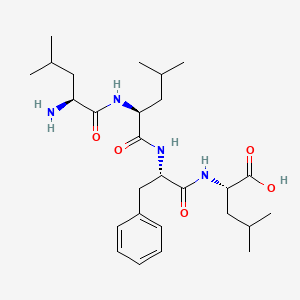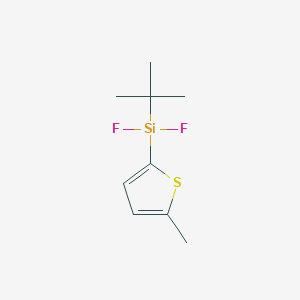
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is a chiral organic compound with a cyclopentane ring substituted with two hydroxyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the dihydroxylation of 3-methylcyclopent-1-ene using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage with sodium periodate (NaIO4). This method provides high stereoselectivity and yields the desired diol product .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as mild reaction conditions, high selectivity, and environmentally friendly processes. For example, the use of engineered microorganisms to produce the compound from renewable feedstocks has been explored .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: SOCl2, PBr3, pyridine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
Applications De Recherche Scientifique
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2,3-dihydroxy-3-methylcyclopentan-1-one
- (2S,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one
- (2S,3R)-2,3-dihydroxy-3-methylcyclopentan-1-one
Uniqueness
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for various applications .
Propriétés
Numéro CAS |
918403-85-7 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H10O3/c1-6(9)3-2-4(7)5(6)8/h5,8-9H,2-3H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
BOYJRCJNUXDUOJ-WDSKDSINSA-N |
SMILES isomérique |
C[C@@]1(CCC(=O)[C@@H]1O)O |
SMILES canonique |
CC1(CCC(=O)C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)



![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

